Cas no 2034615-13-7 (N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide)

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a specialized heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a cyclohex-3-enecarboxamide moiety via a propyl spacer. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and agrochemical applications. The triazolopyrimidine scaffold is known for its bioactivity, particularly in kinase inhibition and antimicrobial activity, while the cyclohexene ring offers conformational flexibility for enhanced binding interactions. The compound's synthetic versatility allows for further derivatization, enabling the exploration of structure-activity relationships. Its balanced lipophilicity and molecular weight suggest favorable bioavailability, supporting its potential as an intermediate in drug discovery or crop protection research.
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide structure
2034615-13-7 structure
商品名:N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide
CAS番号:2034615-13-7
MF:C15H19N5O
メガワット:285.344262361526
CID:6169912
PubChem ID:91813835

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
    • 2034615-13-7
    • F6445-3495
    • N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide
    • AKOS025315627
    • N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohex-3-ene-1-carboxamide
    • インチ: 1S/C15H19N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h1-2,9-11,13H,3-8H2,(H,16,21)
    • InChIKey: HGRHHYKUKUXNFI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CC=CCC1)NCCCC1C=NC2=NC=NN2C=1

計算された属性

  • せいみつぶんしりょう: 285.15896025g/mol
  • どういたいしつりょう: 285.15896025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 72.2Ų

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6445-3495-2μmol
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
2μl
$85.5 2023-05-20
Life Chemicals
F6445-3495-20mg
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
20mg
$148.5 2023-05-20
Life Chemicals
F6445-3495-20μmol
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
20μl
$118.5 2023-05-20
Life Chemicals
F6445-3495-2mg
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
2mg
$88.5 2023-05-20
Life Chemicals
F6445-3495-5mg
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
5mg
$103.5 2023-05-20
Life Chemicals
F6445-3495-15mg
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
15mg
$133.5 2023-05-20
Life Chemicals
F6445-3495-3mg
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
3mg
$94.5 2023-05-20
Life Chemicals
F6445-3495-4mg
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
4mg
$99.0 2023-05-20
Life Chemicals
F6445-3495-1mg
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6445-3495-10μmol
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
2034615-13-7 90%+
10μl
$103.5 2023-05-20

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide 関連文献

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamideに関する追加情報

Introduction to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide (CAS No. 2034615-13-7)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide, with the CAS number 2034615-13-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a cyclohex-3-enecarboxamide moiety combined with a triazolo[1,5-a]pyrimidine scaffold suggests a rich chemical space for biological activity exploration.

The cyclohex-3-enecarboxamide moiety is a well-known pharmacophore that contributes to the solubility and bioavailability of many pharmaceutical agents. Its rigid structure can enhance binding affinity to biological targets, making it a valuable component in medicinal chemistry. In contrast, the triazolo[1,5-a]pyrimidine scaffold is known for its role in various bioactive molecules, including antiviral and anticancer agents. The combination of these two structural elements in N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide opens up possibilities for novel therapeutic interventions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The [1,2,4]triazolo[1,5-a]pyrimidine core has been extensively studied for its potential as an inhibitor of kinases and other enzymes involved in cancer progression. By integrating this scaffold with the cyclohex-3-enecarboxamide group, researchers aim to develop molecules that can selectively target disease-causing pathways while minimizing side effects.

In vitro studies have begun to explore the pharmacological properties of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide. Initial results suggest that this compound exhibits promising activity against certain enzymatic targets. The propyl chain extending from the triazolo[1,5-a]pyrimidine ring may modulate the compound's interactions with biological targets, influencing both potency and selectivity. Further investigation into the structure-activity relationships (SAR) of this molecule could lead to the identification of more potent analogs.

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide involves multiple steps, including condensation reactions and cyclization processes. Advanced synthetic techniques have been employed to ensure high yields and purity. The use of chiral auxiliaries or catalysts may be necessary to achieve enantiopure compounds, which are often required for optimal biological activity. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies.

One of the key challenges in drug development is predicting off-target effects that could lead to adverse reactions. Computational methods such as molecular dynamics simulations and quantum mechanics calculations are being used to assess the potential interactions of N-(3-[[1,2,4]triazolo[1,5-a]]pyrimidin-6-yl>propyl)cyclohex-3-enecarboxamide with various biological targets. These studies can help identify potential liabilities early in the development process, saving time and resources.

The integration of machine learning algorithms into drug discovery has revolutionized the way new compounds are designed and prioritized. By analyzing large datasets of known bioactive molecules, machine learning models can predict the properties of novel compounds like N-(3-[[1,

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